1-(2-Hydroxymethyl-3-oxo-1,3-oxathiolan-5-yl)cytosine

Antiviral pharmacology Drug metabolism NRTI metabolite characterization

1-(2-Hydroxymethyl-3-oxo-1,3-oxathiolan-5-yl)cytosine (CAS 131086-23-2) is the sulfoxide metabolite of the nucleoside reverse-transcriptase inhibitor (NRTI) lamivudine (3TC). It belongs to the 1,3-oxathiolane nucleoside analogue class.

Molecular Formula C8H11N3O4S
Molecular Weight 245.26 g/mol
CAS No. 131086-23-2
Cat. No. B12829451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Hydroxymethyl-3-oxo-1,3-oxathiolan-5-yl)cytosine
CAS131086-23-2
Molecular FormulaC8H11N3O4S
Molecular Weight245.26 g/mol
Structural Identifiers
SMILESC1C(OC(S1=O)CO)N2C=CC(=NC2=O)N
InChIInChI=1S/C8H11N3O4S/c9-5-1-2-11(8(13)10-5)6-4-16(14)7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+,16-/m0/s1
InChIKeyLJMQAXFNQNADRZ-RAPPMSLKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lamivudine Sulfoxide (CAS 131086-23-2): Procurement-Relevant Identity, Class, and Core Characteristics


1-(2-Hydroxymethyl-3-oxo-1,3-oxathiolan-5-yl)cytosine (CAS 131086-23-2) is the sulfoxide metabolite of the nucleoside reverse-transcriptase inhibitor (NRTI) lamivudine (3TC). It belongs to the 1,3-oxathiolane nucleoside analogue class [1]. The compound is formed by oxidation of the endocyclic sulfur atom in the oxathiolane ring, introducing a third chiral center and yielding a molecular formula of C₈H₁₁N₃O₄S (monoisotopic mass 245.047027 Da), which differs from the parent drug lamivudine (C₈H₁₁N₃O₃S, 229.0521 Da) by one additional oxygen atom . It is recognized in pharmacopeial frameworks as Lamivudine EP Impurity G and USP Lamivudine Related Compound G, and is classified as a human urinary metabolite of lamivudine [2].

Why Lamivudine Sulfoxide (CAS 131086-23-2) Cannot Be Interchanged with Lamivudine or Other Oxathiolane Analogs


Despite sharing the same nucleobase (cytosine) and a 1,3-oxathiolane scaffold, lamivudine sulfoxide is pharmacologically distinct from lamivudine; it is the pharmacologically inactive trans-sulfoxide metabolite that accounts for only approximately 5% of an oral lamivudine dose in humans [1]. The sulfoxide oxidation state alters the electronic and steric environment of the oxathiolane ring, which directly impacts intracellular phosphorylation efficiency and reverse-transcriptase binding. Emtricitabine (FTC), a 5-fluoro substituted analog, introduces an entirely different halogen-dependent activity profile and cannot substitute for sulfoxide-specific analytical or metabolic applications [2]. Even between the (R)- and (S)-sulfoxide diastereomers, chromatographic retention and biological recognition diverge, requiring precise stereochemical specification in procurement .

Product-Specific Quantitative Differentiation Evidence for Lamivudine Sulfoxide (CAS 131086-23-2)


Antiviral Activity Abolition vs. Lamivudine: Pharmacological Inactivity as a Defining Feature for Metabolite Studies

Lamivudine sulfoxide is pharmacologically inactive as an antiviral agent, in direct contrast to the parent drug lamivudine. Lamivudine demonstrates potent inhibition of HIV-1 reverse transcriptase with IC₅₀ values ranging from 0.001 to 2.3 µM across multiple laboratory strains and clinical isolates, and inhibits HBV replication with an EC₅₀ of approximately 0.1 µM [1]. The trans-sulfoxide metabolite shows no quantifiable antiviral activity at equivalent concentrations; its formation represents a minor (approximately 5% of an oral dose) metabolic inactivation pathway [2]. For researchers studying lamivudine metabolism, pharmacokinetics, or impurity profiling, this inactive metabolite is the essential reference standard, as its presence must be quantified and controlled in both biological matrices and drug product quality assessments.

Antiviral pharmacology Drug metabolism NRTI metabolite characterization

LogP and Hydrophilicity Shift: Quantitative Physicochemical Differentiation from Lamivudine

Oxidation of the thioether to sulfoxide in lamivudine sulfoxide results in a significant shift in partition coefficient. The logP of lamivudine sulfoxide is -2.47, compared to -0.71 to -1.46 for lamivudine (depending on the measurement method and software used) [1]. This ~1.0–1.7 log unit decrease indicates markedly higher hydrophilicity for the sulfoxide, which directly impacts reversed-phase HPLC retention times, solid-phase extraction recovery, and biological compartment distribution. Water solubility also decreases: lamivudine is soluble at ~70 mg/mL, while lamivudine sulfoxide solubility is approximately 44 mg/mL at 25 °C [2].

Physicochemical profiling Chromatographic method development QSAR and drug design

Metabolic Fate Quantitation: Lamivudine Sulfoxide as the Sole Human Metabolite

In humans, lamivudine undergoes minimal metabolism, with the trans-sulfoxide being the only known metabolite. Approximately 70% of an intravenous dose is excreted unchanged in urine, while the trans-sulfoxide metabolite accounts for 5.2% ± 1.4% (mean ± SD) of an oral dose recovered in urine over 12 hours post-dose, with the majority of lamivudine eliminated as unchanged parent drug [1]. In patients with renal impairment, the proportion of sulfoxide metabolite recovered in urine increases proportionally with the decrease in lamivudine renal clearance [2]. This is in stark contrast to emtricitabine (FTC), which undergoes more extensive metabolism including glucuronidation and oxidation at multiple positions, generating a distinct metabolite profile unsuitable for lamivudine-specific metabolic tracing [3].

Pharmacokinetics Drug metabolism ADME studies

Pharmacopeial Impurity Classification and Reference Standard Status in Compendial Methods

Lamivudine sulfoxide is codified as an official impurity in both the European Pharmacopoeia (EP Impurity G) and the United States Pharmacopeia (USP Lamivudine Related Compound G) [1]. It is commercially available as a Pharmaceutical Analytical Impurity (PAI) from the USP at defined purity levels, with distinct catalog entries for the (R)-sulfoxide (CAS 160552-54-5, Catalog 1A05120, $930/25 mg) and (S)-sulfoxide (CAS 160552-55-6, Catalog 1A12600, $1,225/25 mg) diastereomers . A validated HPLC-UV method has been established for quantitation of GI138870X (the sulfoxide metabolite) in human urine over the concentration range 0.5–100 µg/mL using solid-phase extraction and reversed-phase chromatography [2]. No other oxathiolane nucleoside analog can satisfy the identification criteria specified in lamivudine monographs for impurity G.

Pharmaceutical quality control Reference standards Regulatory compliance

Molecular Ion and Mass Spectrometric Differentiation for Bioanalytical Selectivity

The monoisotopic molecular mass of lamivudine sulfoxide (245.047027 Da; [M+H]⁺ = 246.0549) is 16 Da heavier than lamivudine (229.052112 Da; [M+H]⁺ = 230.0600), corresponding to the addition of one oxygen atom at the sulfur position [1]. This mass shift is diagnostic in LC-MS/MS workflows and permits selective multiple reaction monitoring (MRM) transitions that distinguish the sulfoxide metabolite from the parent drug and from other isobaric interferences. In contrast, emtricitabine (monoisotopic mass 247.0430 Da) contains fluorine and produces a distinct isotopic pattern that cannot serve as a sulfoxide surrogate in mass spectrometry-based assays [2]. The chromatographic method of Plumb et al. achieved baseline resolution of GI138870X (sulfoxide) from lamivudine with UV detection at 270 nm, confirming that the physicochemical separation is robust and replicable [3].

LC-MS/MS Bioanalysis Metabolite identification

Stereochemical Complexity: Additional Chiral Center at Sulfur as a Differential Factor for Enantioselective Analysis

Oxidation of lamivudine converts the thioether into a sulfoxide, introducing a third stereocenter at the sulfur atom. This generates two diastereomeric pairs: (R)-lamivudine sulfoxide (CAS 160552-54-5) and (S)-lamivudine sulfoxide (CAS 160552-55-6), which are both chromatographically and pharmacologically distinguishable . In contrast, lamivudine has only two defined stereocenters (2R,5S configuration), and emtricitabine has a fixed (2R,5S) configuration with an achiral fluorine substituent. The USP catalog prices reflect this complexity: the (S)-sulfoxide is priced at $1,225 for 25 mg versus $930 for the (R)-sulfoxide, indicating differences in synthetic accessibility and purification cost . The CAS 131086-23-2 entry corresponds to the compound with undefined stereochemistry at sulfur, typically representing the racemic or mixed sulfoxide product, which is suitable for initial method scouting before diastereomer-specific standards are procured .

Chiral separation Stereochemistry Diastereomer analysis

Best-Fit Research and Industrial Application Scenarios for Lamivudine Sulfoxide (CAS 131086-23-2)


Pharmaceutical Quality Control: Impurity G Reference Standard for Lamivudine Drug Substance and Finished Product Release Testing

In QC laboratories performing USP/EP monograph compliance testing, lamivudine sulfoxide (as Impurity G) is used for system suitability verification, relative retention time marking, and quantitative limit testing. The validated HPLC-UV method covering 0.5–100 µg/mL in urine matrices has been adapted for drug product analysis [1]. Only the compendially specified sulfoxide impurity satisfies the identification criteria; substitution with lamivudine or emtricitabine fails to meet monograph system suitability requirements, leading to out-of-specification (OOS) investigations and batch rejection.

Clinical Pharmacology and Bioequivalence Studies: Authentic Metabolite Standard for Urinary Pharmacokinetic Profiling

For ANDA bioequivalence studies or Phase I pharmacokinetic trials, the trans-sulfoxide metabolite must be quantified in urine as a secondary endpoint. The authentic standard is essential for calibration curve preparation and recovery determination using the solid-phase extraction HPLC-UV method validated for human urine [2]. With 5.2% ± 1.4% of an oral dose excreted as this metabolite, accurate quantitation requires a reference material with certified purity and established chromatographic retention relative to the parent drug.

LC-MS/MS Bioanalytical Method Development: MRM Optimization for Selective Metabolite Quantitation

Bioanalytical laboratories developing LC-MS/MS methods for therapeutic drug monitoring or drug-drug interaction studies use lamivudine sulfoxide for precursor-to-product ion transition optimization. The +16 Da mass shift (m/z 246 → product ions) relative to lamivudine (m/z 230) provides a unique MRM channel that must be established using the authentic standard to ensure no cross-talk or isobaric interference [3]. Neither lamivudine nor emtricitabine can serve this function, as their mass spectra differ fundamentally.

Synthetic Process Development: Impurity Fate and Purge Studies in Lamivudine Manufacturing

During lamivudine API process development, oxidative side reactions at the oxathiolane sulfur can generate the sulfoxide impurity. Tracking the fate and purge of this impurity across unit operations requires a characterized reference standard for spiking and recovery experiments. The availability of both (R)- and (S)-diastereomers from the USP enables stereospecific impurity profiling, which is critical for establishing process controls and demonstrating impurity clearance to meet ICH Q3A thresholds .

Quote Request

Request a Quote for 1-(2-Hydroxymethyl-3-oxo-1,3-oxathiolan-5-yl)cytosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.